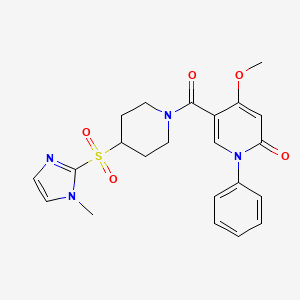

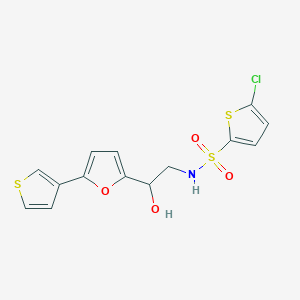

![molecular formula C16H16N6O3 B2746537 3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 569336-53-4](/img/structure/B2746537.png)

3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolo and quinoxaline derivatives are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of these compounds often involves aromatic nucleophilic substitution . For example, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of these compounds is often studied using techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve reduction processes . For example, triazolo [4,3- a ]pyrimidines were prepared by the reduction of 5,6,7-trisubstituted 2- (arylhydrazinylidene)-5 H - [1,3]thiazolo [3,2- a ]- pyrimidin-3 (2 H )-ones with NaBH 4 in the presence of V 2 O 5 at room temperature .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often studied using techniques like mass spectrometry .科学的研究の応用

Anticancer, Anti-HIV, and Antimicrobial Activities

One area of research involves the synthesis and evaluation of triazolo[4,3-e]purine derivatives for their potential anticancer, anti-HIV, and antimicrobial activities. A study describes the synthesis of new triazino and triazolo[4,3-e]purine derivatives tested for in vitro activities. Notably, certain derivatives exhibited considerable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Moreover, compounds displayed moderate anti-HIV activity and significant antimicrobial effects against P. aeruginosa, P. vulgaris, and S. aureus, showing their potential as multifunctional therapeutic agents (Ashour et al., 2012).

Antioxidant and Anticancer Properties

Another research focus is on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which were synthesized and evaluated for their antioxidant and anticancer activities. These derivatives showed remarkable antioxidant activity, with some being more potent than ascorbic acid. Additionally, they demonstrated significant cytotoxicity against human glioblastoma and breast cancer cell lines, indicating their potential as effective anticancer agents (Tumosienė et al., 2020).

Novel Ligands for Human Adenosine Receptors

Research into triazolopurines has led to the discovery of compounds with strong affinities for human adenosine A(3) receptors, suggesting their use in modulating physiological processes mediated by these receptors. This includes compounds with potential therapeutic applications for conditions influenced by adenosine receptor activity (Okamura et al., 2002).

Analgesic Activity

Moreover, research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed significant analgesic and anti-inflammatory properties. These compounds have been identified as a new class of analgesic and anti-inflammatory agents, exhibiting activities that surpass traditional drugs in certain models (Zygmunt et al., 2015).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts the cell cycle, preventing the cell from dividing and proliferating . The downstream effects of this include the induction of apoptosis within cells .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under environmentally benign conditions , suggesting that the compound may also exhibit stability under various environmental conditions.

Safety and Hazards

将来の方向性

The future directions in the research of these compounds often involve further exploration of their antimicrobial and antiviral properties . For example, to increase the bioactivity of [1,2,4]triazolo [4,3- a ]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved .

特性

IUPAC Name |

8-(4-methoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-19-11-13(20(2)16(24)21(3)14(11)23)22-12(17-18-15(19)22)9-5-7-10(25-4)8-6-9/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMPKOODXLPBAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746457.png)

![7,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2746460.png)

![5-((4-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746461.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2746463.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2746465.png)

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2746466.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2746475.png)

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2746477.png)